3-Amino-5-nitrobenzonitrile
Overview
Description
Synthesis Analysis
The synthesis of 3-Amino-5-nitrobenzonitrile and related compounds can involve several methods, including nitrosation reactions and subsequent reactions involving iron(III)-catalyzed C-C bond cleavage of arylindoles. These methods highlight the versatility of synthesizing aminobenzonitriles, offering pathways to other related compounds through efficient and scalable procedures (Chen et al., 2018).
Molecular Structure Analysis
Molecular structure analyses often involve crystallography and spectroscopy. For compounds similar to this compound, studies have detailed their crystal structures, showcasing the orientation and spatial arrangement of functional groups, which significantly influence their chemical reactivity and interactions (Zhang, 2013).
Chemical Reactions and Properties
Chemical reactions involving this compound often explore its reactivity towards various nucleophiles and electrophiles. Studies have investigated its participation in substitution reactions, highlighting the regioselectivity and conditions favorable for substituting functional groups to yield desired products (Dalinger et al., 2000).
Physical Properties Analysis
The physical properties of this compound, such as melting points, boiling points, and solubility, are crucial for its application in various domains. The compound's solid-state structure, determined through X-ray diffraction, provides insights into its stability, packing, and potential for forming supramolecular assemblies (Maciejewska et al., 2008).
Chemical Properties Analysis
The chemical properties of this compound, including acidity, basicity, and reactivity towards various chemical reagents, are defined by its functional groups. Studies on similar compounds have revealed intricate details about their reactivity patterns, offering pathways for designing novel reactions and synthesizing new materials (Shevelev et al., 2001).
Scientific Research Applications
Catalytic Hydrogenation
3-Amino-5-nitrobenzonitrile plays a role in catalytic hydrogenation processes. A study demonstrated its hydrogenation using Raney nickel catalyst in different solvents, methanol and dioxane, highlighting the significance of the nitro group position relative to the nitrile group in hydrogenation. The study found that 3- and 4-nitrobenzonitriles are hydrogenated to primary amines, offering insights into the catalytic hydrogenation mechanisms of such compounds (Koprivova & Červený, 2008).
Synthesis of Novel Compounds
This compound is crucial in synthesizing novel chemical structures. One study reported the synthesis of 6-nitrospiro[3,1-benzoxazine-2,1′-cyclohexan]-4(1H)-imine from 2-amino-5-nitrobenzonitrile, expanding the possibilities for creating new compounds with unique properties (Li et al., 2006).
DNA/RNA Helix Disruption
In biochemistry, this compound derivatives have been studied for their potential to disrupt DNA/RNA helix formation. This disruption is attributed to the flexibility of the -NO2 group, making it a subject of interest in the development of antiviral prodrugs (Palafox et al., 2022).
Corrosion Inhibition Studies
A practical application in materials science involves using this compound derivatives as corrosion inhibitors for mild steel. Research combining experimental methods and computational studies indicates its efficacy in protecting steel surfaces in acidic environments (Chaouiki et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as 2-amino-5-nitrobenzonitrile, are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that nitrobenzonitriles can undergo reactions at the benzylic position, including free radical bromination and nucleophilic substitution . The presence of the nitro group can also influence the reactivity of the compound, potentially leading to various biochemical interactions .
Pharmacokinetics
The compound’s molecular weight (16313 g/mol) and structure suggest that it may have reasonable bioavailability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Amino-5-nitrobenzonitrile . .
Biochemical Analysis
Biochemical Properties
The role of 3-Amino-5-nitrobenzonitrile in biochemical reactions is not well-documented in the literature. The presence of the amino and nitro groups suggests that it could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific biochemical context and could involve hydrogen bonding, electrostatic interactions, or covalent bonding .
Cellular Effects
Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that the compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
Given its structure, it could potentially interact with enzymes or cofactors involved in amino acid or nitro compound metabolism .
Transport and Distribution
Given its structure, it could potentially interact with transporters or binding proteins that recognize amino or nitro groups .
properties
IUPAC Name |
3-amino-5-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCQBJWMDPBFTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1N)[N+](=O)[O-])C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459367 | |
Record name | 3-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
10406-92-5 | |
Record name | 3-Amino-5-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50459367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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